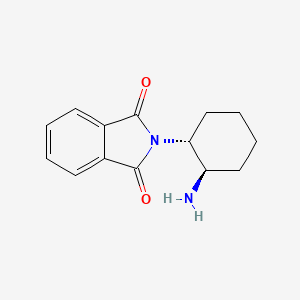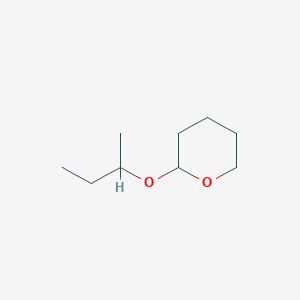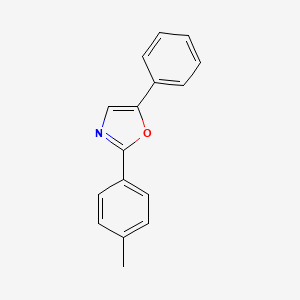
5-Phenyl-2-(p-tolyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-2-(p-tolyl)oxazole: is a heterocyclic compound that features an oxazole ring substituted with a phenyl group at the 5-position and a p-tolyl group at the 2-position. Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2-(p-tolyl)oxazole can be achieved through various methods. One common approach involves the cyclization of propargylic alcohols with amides in the presence of transition metal catalysts. For example, a one-pot synthesis can be performed using gold(III)-catalyzed propargylic substitution followed by gold(I)-catalyzed cyclization . The reaction typically involves heating the reaction mixture at elevated temperatures for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Phenyl-2-(p-tolyl)oxazole undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl and p-tolyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl and p-tolyl groups.
Applications De Recherche Scientifique
Chemistry: 5-Phenyl-2-(p-tolyl)oxazole is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: In biological research, oxazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. They exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties .
Medicine: The compound is investigated for its potential therapeutic applications. Oxazole derivatives have shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Phenyl-2-(p-tolyl)oxazole involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors through various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
- 2-Phenyl-5-(p-tolyl)oxazole
- 5-Benzyl-2-(p-tolyl)oxazole
- 5-Phenyl-2-(m-tolyl)oxazole
Comparison: 5-Phenyl-2-(p-tolyl)oxazole is unique due to the specific substitution pattern on the oxazole ring. The presence of both phenyl and p-tolyl groups imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to similar compounds, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
16155-60-5 |
|---|---|
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C16H13NO/c1-12-7-9-14(10-8-12)16-17-11-15(18-16)13-5-3-2-4-6-13/h2-11H,1H3 |
Clé InChI |
LTGNYHGEFNFIBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


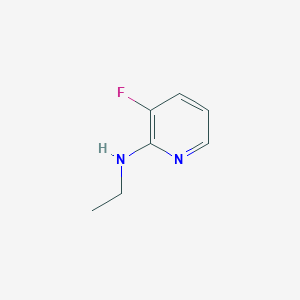

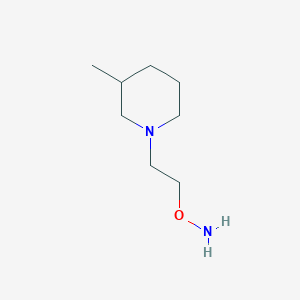
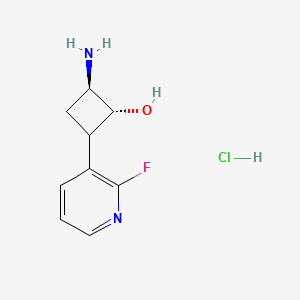
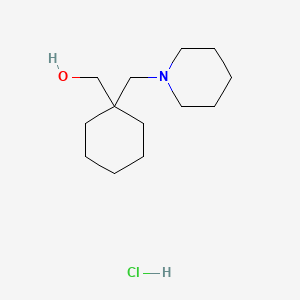
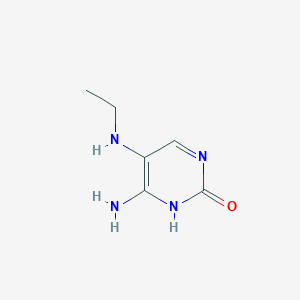
![(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate](/img/structure/B13099452.png)
![4-Anilino-1-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B13099456.png)
![1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13099476.png)
![1,5-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ol](/img/structure/B13099483.png)

![methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate](/img/structure/B13099497.png)
